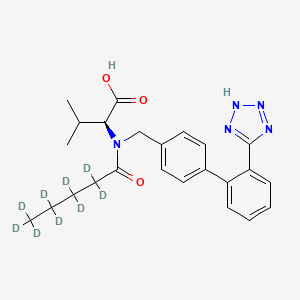
缬沙坦 D9
描述
缬沙坦 D9 是缬沙坦的氘代版本,缬沙坦是一种合成的非肽类血管紧张素 II 1 型受体拮抗剂。缬沙坦主要用于治疗高血压和心力衰竭。 通过阻断血管紧张素 II 的作用,缬沙坦有助于扩张血管并降低血压 .
科学研究应用
缬沙坦 D9 在科学研究中有广泛的应用,包括:
化学: 用作分析化学中的参考标准,以研究缬沙坦在不同条件下的行为。
生物学: 用于生物学研究,以调查缬沙坦对细胞过程的影响。
医药: 用于药代动力学研究,以了解缬沙坦在体内的代谢和分布。
作用机制
缬沙坦 D9 通过选择性结合血管紧张素 II 1 型受体发挥作用,阻止血管紧张素 II 结合并发挥其升压作用。这导致:
血管扩张: 扩张血管,降低血压。
醛固酮水平降低: 醛固酮水平降低,减少钠和水的潴留。
心功能改善: 增强心输出量,预防心室肥大和重构
类似化合物:
替米沙坦: 另一种具有类似降压作用的血管紧张素 II 受体阻滞剂。
坎地沙坦: 以其在管理高血压方面的持久作用而闻名。
洛沙坦: 第一个被开发的血管紧张素 II 受体阻滞剂,广泛用于高血压和心力衰竭。
奥美沙坦: 有效降低血压,并具有良好的安全性。
厄贝沙坦: 用于治疗高血压和糖尿病性肾病.
This compound 的独特性: this compound 由于其氘代而具有独特性,这提供了几个优势:
稳定性增强: 氘原子可以增强化合物的代谢稳定性。
药代动力学改善: 氘代可以改变药代动力学性质,可能导致更好的疗效和更少的副作用。
总之,this compound 是一种宝贵的化合物,在科学研究、医药和工业中具有多种应用。其独特的性质和作用机制使其成为研究和治疗高血压和心力衰竭的重要工具。
生化分析
Biochemical Properties
Valsartan D9, like its parent compound Valsartan, acts by selectively binding to angiotensin receptor 1 (AT1) and preventing the protein angiotensin II from binding and exerting its hypertensive effects . This interaction involves enzymes, proteins, and other biomolecules in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .
Cellular Effects
Valsartan D9 influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the RAAS, which plays an important role in the regulation of kidney, vascular, and cardiac functions .
Molecular Mechanism
Valsartan D9 exerts its effects at the molecular level by antagonizing AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . This action results in more efficient blockade of the cardiovascular effects of angiotensin II .
Dosage Effects in Animal Models
In animal models, Valsartan has been shown to attenuate the development of pulmonary hypertension
Metabolic Pathways
Valsartan D9 is likely to be involved in similar metabolic pathways as Valsartan. Valsartan is known to affect the RAAS, which is a crucial pathway in the regulation of blood pressure and fluid balance .
Transport and Distribution
The transport and distribution of Valsartan D9 within cells and tissues are not explicitly documented. Valsartan, the parent compound, is known to be distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
The subcellular localization of Valsartan D9 is not explicitly documented. As an angiotensin II receptor antagonist, Valsartan is known to interact with angiotensin receptors, which are located on the cell membrane . Therefore, it can be inferred that Valsartan D9 may also interact with these receptors on the cell membrane.
准备方法
合成路线和反应条件: 缬沙坦 D9 的合成涉及将氘原子掺入缬沙坦分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。具体的合成路线可能有所不同,但通常包括以下步骤:
氘代中间体的制备: 使用氘代试剂制备含有氘原子的中间体。
偶联反应: 然后将这些中间体与其他组分偶联,形成最终的氘代缬沙坦分子。
纯化: 使用色谱等技术对最终产物进行纯化,以确保所需的氘代水平。
工业生产方法: this compound 的工业生产遵循类似的原理,但规模更大。该过程包括:
批量合成: 使用大量的氘代试剂来生产氘代中间体。
反应条件优化: 优化反应条件以最大限度地提高产率和纯度。
纯化和质量控制: 最终产物经过严格的纯化和质量控制,以满足行业标准.
化学反应分析
反应类型: 缬沙坦 D9 与其非氘代对应物一样,可以发生各种化学反应,包括:
氧化: 缬沙坦可以被氧化形成降解产物。
还原: 还原反应可以改变缬沙坦的结构。
取代: 取代反应可以在缬沙坦分子的特定位置发生。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 取代反应可能涉及卤素或亲核试剂等试剂。
形成的主要产物: 由这些反应形成的主要产物取决于所用条件和试剂。 例如,缬沙坦的氧化可以产生各种降解产物,而取代反应可以将新的官能团引入分子中 .
相似化合物的比较
Telmisartan: Another angiotensin II receptor blocker with similar antihypertensive effects.
Candesartan: Known for its long-lasting effects in managing hypertension.
Losartan: The first angiotensin II receptor blocker developed, widely used for hypertension and heart failure.
Olmesartan: Effective in reducing blood pressure with a favorable safety profile.
Irbesartan: Used for hypertension and diabetic nephropathy.
Uniqueness of Valsartan D9: Valsartan D9 is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms can enhance the metabolic stability of the compound.
Improved Pharmacokinetics: Deuterium labeling can alter the pharmacokinetic properties, potentially leading to better efficacy and reduced side effects.
Research Applications: The deuterium label allows for precise tracking and analysis in pharmacokinetic and metabolic studies
属性
IUPAC Name |
(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-KDDXQTGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648813 | |
| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089736-73-1 | |
| Record name | N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)
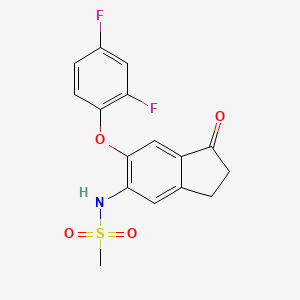
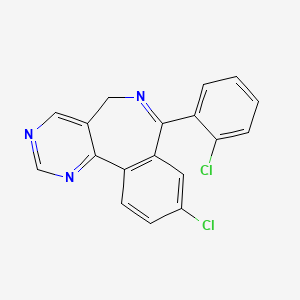
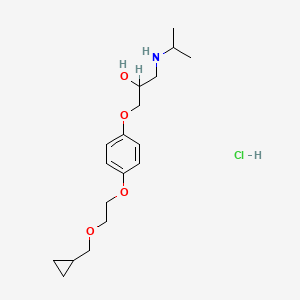



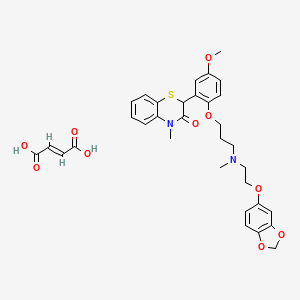


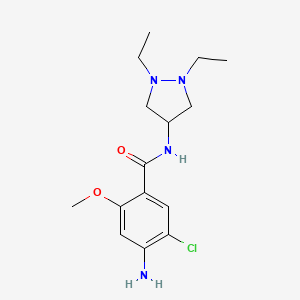
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

